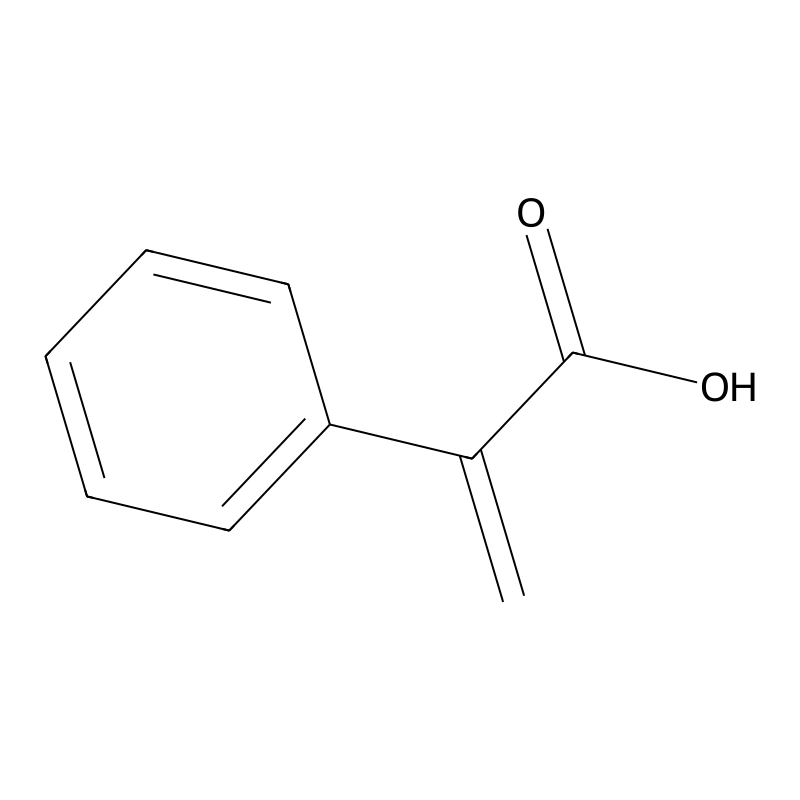

2-Phenylacrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Building Block for Synthesis:

-PA serves as a fundamental building block for synthesizing a diverse range of other compounds. Its reactive functional groups, including the carboxylic acid group and the double bond, enable its participation in various chemical reactions, leading to the formation of:

- Organic compounds: 2-PA acts as a precursor for various organic molecules, including amino acids, peptides, and nucleosides, which play crucial roles in biological processes [].

- Polymers: The double bond in 2-PA allows it to participate in polymerization reactions, leading to the formation of various polymers with unique properties [].

Reagent in Organic Synthesis:

Beyond its role as a building block, 2-PA also finds application as a reagent in organic synthesis due to its reactive nature. It participates in various reactions, including:

- Esterification: 2-PA reacts with alcohols to form esters, which are essential compounds in various applications like pharmaceuticals and fragrances [].

- Other reactions: It can also participate in other reactions like Michael additions, Knoevenagel condensations, and Diels-Alder reactions, allowing for the synthesis of diverse complex molecules [].

Catalyst in Polymerization Reactions:

-PA can act as a catalyst in specific polymerization reactions, facilitating the formation of polymers with desired characteristics.

- Free radical polymerization: It can initiate the free radical polymerization of certain monomers, leading to the formation of specific polymer chains [].

Ligand in Coordination Chemistry:

The functional groups in 2-PA allow it to coordinate with metal ions, forming complexes with potential applications in various fields.

- Metal complex formation: 2-PA can act as a ligand, binding to metal ions to form coordination complexes with diverse properties, which have potential applications in catalysis and material science.

2-Phenylacrylic acid, also known as atropic acid, is an organic compound characterized by its molecular formula . This compound features a phenyl group attached to an acrylic acid structure, making it a member of the α,β-unsaturated carboxylic acids. It appears as a white to pale yellow solid with a faint aromatic odor and is soluble in organic solvents like methanol and slightly soluble in water .

- Esterification: It can react with alcohols to form esters, a common reaction in organic synthesis.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add across the double bond.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield phenylacetylene.

- Cycloaddition Reactions: It can also engage in cycloaddition reactions, forming cyclic compounds .

2-Phenylacrylic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and has shown promise in protecting cells from oxidative stress. Additionally, it has been reported to possess antimicrobial properties against various pathogens .

Several methods exist for synthesizing 2-phenylacrylic acid:

- Aldol Condensation: This method involves the condensation of benzaldehyde with acetaldehyde followed by dehydration.

- From Phenylacetic Acid: It can be synthesized via the decarboxylation of phenylacetic acid under acidic conditions.

- Via Michael Addition: Another approach is through the Michael addition of phenylacetylene to acrylonitrile, followed by hydrolysis .

2-Phenylacrylic acid has diverse applications across various fields:

- Pharmaceuticals: It is utilized in the synthesis of drugs and intermediates due to its reactive double bond.

- Cosmetics and Fragrances: Its aromatic properties make it valuable in the fragrance industry.

- Polymer Chemistry: Used as a monomer in polymerization processes to create specialty polymers.

- Agriculture: It shows potential as a plant growth regulator due to its biological activity .

Studies on 2-phenylacrylic acid have focused on its interactions with biological molecules. For instance, research has demonstrated its ability to modulate enzyme activity and influence signaling pathways related to inflammation and oxidative stress. In vitro studies suggest that it may enhance the efficacy of certain drugs by altering their metabolic pathways .

Several compounds share structural similarities with 2-phenylacrylic acid. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cinnamic Acid | Known for its flavoring properties; used in food and perfumes. | |

| Phenylacetic Acid | A precursor for various pharmaceuticals; exhibits auxin-like activity. | |

| 3-Phenylpropionic Acid | Used in pharmaceutical synthesis; has a longer carbon chain. | |

| 4-Phenylbutyric Acid | Known for its neuroprotective effects; used in treating urea cycle disorders. |

Each of these compounds possesses distinct properties and applications, but 2-phenylacrylic acid stands out due to its specific reactivity and biological activity, making it particularly interesting for research and industrial applications .

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant